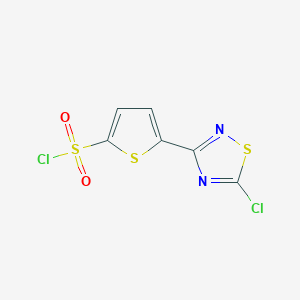

5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride

Description

Properties

IUPAC Name |

5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O2S3/c7-6-9-5(10-14-6)3-1-2-4(13-3)15(8,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLCBWFFYZNVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)Cl)C2=NSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370967 | |

| Record name | 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306937-21-3 | |

| Record name | 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-chloro-1,2,4-thiadiazole Intermediate

The 1,2,4-thiadiazole ring is commonly prepared via cyclization reactions involving thiosemicarbazide derivatives. Established methods include:

- Cyclization of thiosemicarbazides : Reaction of substituted thiosemicarbazides with dehydrating agents such as polyphosphoric acid or methane sulfonic acid leads to the formation of 1,2,4-thiadiazole rings in good yields.

- Halogenation : Introduction of the chlorine atom at the 5-position of the thiadiazole ring is achieved by chlorinating the thiadiazole intermediate or using chlorinated precursors.

These methods provide a robust route to 5-chloro-1,2,4-thiadiazole derivatives, which are essential building blocks for the target compound.

Preparation of Thiophene-2-sulfonyl Chloride

Thiophene-2-sulfonyl chloride is synthesized by sulfonation of thiophene followed by chlorination:

- Sulfonation : Thiophene is sulfonated using reagents such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonic acid group at the 2-position.

- Chlorination : The sulfonic acid group is converted to sulfonyl chloride using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

This intermediate is reactive and suitable for coupling with the thiadiazole moiety.

Coupling Reaction to Form the Target Compound

The final step involves the reaction of 5-chloro-1,2,4-thiadiazole with thiophene-2-sulfonyl chloride:

- Reaction conditions : Typically performed in an inert solvent such as dichloromethane at controlled temperatures.

- Base catalysis : Triethylamine or similar organic bases are used to neutralize the hydrochloric acid generated and drive the reaction forward.

- Purification : The product is isolated by solvent evaporation and purified by recrystallization or chromatography.

This method yields this compound with high purity (≥95%) and reproducible yields.

Process Optimization and Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Thiadiazole ring formation | Thiosemicarbazide + dehydrating agent | 80–120 | 70–85 | Polyphosphoric acid or methane sulfonic acid used |

| Chlorination of thiadiazole | Chlorinating agent (e.g., Cl2 or SOCl2) | 0–25 | 75–90 | Controlled to avoid over-chlorination |

| Thiophene sulfonation | Chlorosulfonic acid or SO3 | 0–50 | 80–90 | Sulfonic acid intermediate formed |

| Conversion to sulfonyl chloride | PCl5 or SOCl2 | 20–60 | 85–95 | Efficient chlorination step |

| Coupling reaction | 5-chloro-1,2,4-thiadiazole + thiophene-2-sulfonyl chloride + triethylamine in DCM | 0–25 | 70–85 | Base neutralizes HCl, solvent choice critical |

Research Findings and Analytical Data

- Purity and Characterization : The final compound is characterized by NMR, IR, and mass spectrometry confirming the presence of the sulfonyl chloride group and the chlorinated thiadiazole ring.

- Yield Optimization : Studies indicate that controlling the molar ratios and reaction temperature during coupling significantly affects yield and purity.

- Side Reactions : Over-chlorination or incomplete cyclization can lead to impurities; thus, reagent purity and reaction monitoring are critical.

Chemical Reactions Analysis

5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction Reactions: The thiophene and thiadiazole rings can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound has been studied for its potential antimicrobial and antiviral activities.

Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl chloride involves its reactivity with various biological molecules. The sulfonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds . This reactivity can disrupt normal biological functions and has been exploited in the development of antimicrobial and antiviral agents . The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Functional Group Variations

The compound’s closest analogs differ in the substituents attached to the thiophene or heterocyclic core. Key examples include:

- Steric Considerations : The thiadiazole ring introduces steric hindrance, which may reduce reactivity toward bulky nucleophiles compared to less hindered analogs like 5-phenyl-1,3-thiazole-4-sulfonyl chloride .

Physicochemical Properties

- Melting Point : 5-(2-Pyridyl)thiophene-2-sulfonyl chloride has a melting point of 87–89°C, indicative of moderate crystallinity . Data for the target compound are unavailable, but analogous chloro-substituted sulfonyl chlorides typically exhibit higher melting points due to increased polarity.

- Stability: Sulfonyl chlorides with aromatic heterocycles (e.g., thiazole or thiadiazole) generally require storage at ≤4°C to prevent hydrolysis, as noted for 5-(2-pyridyl)thiophene-2-sulfonyl chloride .

Biological Activity

5-(5-Chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl chloride is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C₆H₂Cl₂N₂O₂S₃

- Molecular Weight : 301.19 g/mol

- CAS Number : 306937-21-3

- IUPAC Name : this compound

Synthesis and Structure

The synthesis of this compound typically involves the reaction of thiophene derivatives with chlorinated thiadiazole compounds. The structure features a thiophene ring substituted with a sulfonyl chloride group and a chlorinated thiadiazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and thiophene rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazoles demonstrate potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 0.78–3.125 µg/mL .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 6a | S. aureus | 0.78 |

| 6c | E. coli | 1.56 |

| 6h | S. aureus | 3.125 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values indicate significant activity, with some compounds achieving IC50 values as low as 10 µM .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4e | MCF-7 | 10 |

| 4i | HepG2 | 15 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV .

- Disruption of Cell Membranes : The lipophilic nature of the thiophene ring may facilitate the disruption of microbial cell membranes, leading to cell death.

- Interference with Cellular Signaling : Some derivatives may interfere with cellular signaling pathways in cancer cells, promoting apoptosis or inhibiting proliferation.

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives in clinical applications:

- Antibacterial Efficacy : A study demonstrated that a series of thiadiazole derivatives showed remarkable antibacterial activity against multidrug-resistant strains of S. aureus, suggesting their potential use in treating resistant infections .

- Cytotoxicity Profiles : Another investigation into the cytotoxic profiles of various derivatives indicated that modifications to the thiadiazole structure could enhance anticancer activity, particularly through the introduction of hydrophobic substituents .

Q & A

Q. What are the standard synthetic protocols for preparing 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl chloride, and how can reaction intermediates be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of thiophene and thiadiazole precursors. Key steps include:

- Chlorination: Introduce chlorine at the 5-position of the thiadiazole ring using reagents like POCl₃ or SOCl₂ under reflux .

- Sulfonation: Oxidize thiophene-thioether intermediates (e.g., 5-(2-thienylsulfanyl)thiophene derivatives) to sulfonyl chlorides using 30% H₂O₂ in acetic acid or Cl₂ gas under controlled conditions .

- Purification: Employ column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity products .

Optimization Tips: Monitor reaction progress via TLC and adjust stoichiometry of chlorinating agents to minimize side products like oligomers, which form via polycondensation of intermediates .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy: ¹H and ¹³C NMR identify aromatic protons (δ 7.2–7.8 ppm for thiophene) and sulfonyl/chlorine electronic effects. 2D NMR (COSY, HSQC) resolves overlapping signals in fused heterocycles .

- IR Spectroscopy: Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and 1180 cm⁻¹) and thiadiazole C=N stretches (~1600 cm⁻¹) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 333.91 for C₇H₄ClN₂O₂S₃) .

- X-ray Crystallography: Resolves bond angles and confirms regioselectivity of substituents in crystalline samples .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Keep in airtight, dark glass containers under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the sulfonyl chloride group .

- Safety Protocols: Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with water or bases, which may release toxic HCl gas .

- Decomposition Signs: Discoloration (yellow to brown) or precipitate formation indicates degradation; discard via neutralization with aqueous NaHCO₃ .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride and thiadiazole moieties in cross-coupling reactions?

Methodological Answer:

- Sulfonyl Chloride Reactivity: Acts as an electrophile in nucleophilic substitution (e.g., with amines to form sulfonamides). The leaving group ability (Cl⁻) is enhanced by electron-withdrawing thiadiazole .

- Thiadiazole Participation: The 1,2,4-thiadiazole ring stabilizes transition states via conjugation, enabling regioselective C–S bond formation in Suzuki-Miyaura couplings .

- Computational Support: DFT calculations (e.g., B3LYP/6-31G*) model charge distribution, showing higher electron density at sulfur atoms, guiding reaction site predictions .

Q. How can researchers evaluate the biological activity of derivatives of this compound, and what are common pitfalls in assay design?

Methodological Answer:

- In Vitro Screening: Test against cancer cell lines (e.g., NCI-60 panel) using MTT assays. Prioritize derivatives with IC₅₀ < 10 μM .

- Target Identification: Use molecular docking (AutoDock Vina) to assess binding to enzymes like carbonic anhydrase IX, a cancer biomarker .

- Pitfalls:

- Solubility Issues: Use DMSO stocks (<1% v/v) to avoid cytotoxicity artifacts.

- Metabolic Instability: Pre-incubate derivatives with liver microsomes to identify rapid degradation .

Q. What strategies improve synthetic yields when encountering low efficiency in sulfonyl chloride formation?

Methodological Answer:

- Oxidative Chlorination: Replace H₂O₂ with Cl₂ gas in dichloromethane at 0°C to suppress over-oxidation .

- Catalysis: Add catalytic FeCl₃ (5 mol%) to accelerate thioether-to-sulfonyl chloride conversion .

- Workflow: Monitor reaction progress via IR (disappearance of S–S stretches at ~500 cm⁻¹) and quench intermediates promptly .

Q. How can computational chemistry predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the thiadiazole ring’s LUMO (-1.8 eV) favors nucleophilic additions .

- Solvent Effects: Use PCM models in Gaussian09 to simulate polar aprotic solvents (e.g., DMF), which stabilize transition states in SNAr reactions .

- MD Simulations: GROMACS models assess stability in biological membranes, guiding drug design .

Q. How should contradictory data on biological activity across cell lines be reconciled?

Methodological Answer:

- Dose-Response Curves: Repeat assays with 8-point dilution series (0.1–100 μM) to confirm IC₅₀ trends .

- Mechanistic Profiling: Use RNA-seq to identify differentially expressed genes in resistant vs. sensitive lines (e.g., upregulation of ABC transporters) .

- Structural Modifications: Introduce electron-donating groups (e.g., –OCH₃) at the thiophene 5-position to enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.